molecular formula C11H13F2NO B4644965 3,5-difluoro-N-isobutylbenzamide

3,5-difluoro-N-isobutylbenzamide

Cat. No. B4644965
M. Wt: 213.22 g/mol
InChI Key: SLPDAOODDZYSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-difluoro-N-isobutylbenzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying the function of certain ion channels in the body. This compound has been shown to have a unique mechanism of action, making it a valuable tool for scientists studying the role of ion channels in various physiological processes.

Mechanism of Action

3,5-difluoro-N-isobutylbenzamide acts as a selective blocker of certain ion channels, specifically the TRPC5 ion channel. This ion channel is involved in the regulation of calcium signaling in various physiological processes. By blocking this channel, 3,5-difluoro-N-isobutylbenzamide can alter calcium signaling and affect various physiological processes.
Biochemical and Physiological Effects:
3,5-difluoro-N-isobutylbenzamide has been shown to have a variety of biochemical and physiological effects. In studies using animal models, 3,5-difluoro-N-isobutylbenzamide has been shown to reduce blood pressure and improve renal function. Additionally, 3,5-difluoro-N-isobutylbenzamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-difluoro-N-isobutylbenzamide in lab experiments is its selectivity for certain ion channels. This makes it a valuable tool for studying the role of these channels in various physiological processes. Additionally, 3,5-difluoro-N-isobutylbenzamide is relatively easy to synthesize and purify, making it accessible to a wide range of researchers.
However, there are also limitations to using 3,5-difluoro-N-isobutylbenzamide in lab experiments. One limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experimental conditions. Additionally, 3,5-difluoro-N-isobutylbenzamide has not been extensively studied in humans, so its safety and efficacy in human subjects is not well-established.

Future Directions

There are several potential future directions for research on 3,5-difluoro-N-isobutylbenzamide. One area of interest is its potential use as a therapeutic agent for various inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 3,5-difluoro-N-isobutylbenzamide and its effects on various physiological processes. Finally, there is potential for the development of new compounds based on the structure of 3,5-difluoro-N-isobutylbenzamide that could have improved selectivity and efficacy.

Scientific Research Applications

3,5-difluoro-N-isobutylbenzamide has been used in a variety of scientific research applications, particularly in the field of ion channel research. This compound has been shown to selectively block certain ion channels, making it a valuable tool for studying the function of these channels in various physiological processes. Specifically, 3,5-difluoro-N-isobutylbenzamide has been used to study the role of the TRPC5 ion channel in the regulation of blood pressure and renal function.

properties

IUPAC Name

3,5-difluoro-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-7(2)6-14-11(15)8-3-9(12)5-10(13)4-8/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPDAOODDZYSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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